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Compound of Interest

Compound Name: MGH-CP1

Cat. No.: B2695403

For Researchers, Scientists, and Drug Development Professionals

Introduction

MGH-CP1 is a potent and selective small-molecule inhibitor of the transcriptional enhanced
associate domain (TEAD) family of transcription factors.[1] It functions by specifically targeting
and inhibiting the auto-palmitoylation of TEADSs, a crucial post-translational modification
required for their interaction with the transcriptional co-activators YAP and TAZ.[1][2][3] The
dysregulation of the Hippo signaling pathway, leading to the activation of the YAP/TAZ-TEAD
transcriptional program, is a key driver in the development and progression of various cancers.
This makes MGH-CP1 a valuable tool for in vivo studies aimed at exploring the therapeutic
potential of targeting this pathway. This document provides detailed application notes and
protocols for the use of MGH-CP1 in in vivo research, with a focus on its solubility and

formulation.

Physicochemical Properties

Property Value Reference
Molecular Formula C20H24N40S [1]
Molecular Weight 368.50 g/mol

CAS Number 896657-58-2

Appearance Solid
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Solubility Data

MGH-CP1 is a lipophilic compound with poor aqueous solubility. Successful in vivo delivery
requires the use of organic solvents and/or co-solvents to achieve a clear and stable solution.
The following table summarizes the known solubility of MGH-CP1 in various solvents.

Solvent Concentration Notes

Use fresh, moisture-free
DMSO 74 mg/mL (200.81 mM) DMSO as absorbed moisture

can reduce solubility.

Ethanol 74 mg/mL

Water Insoluble

In Vivo Formulation Protocols

The selection of an appropriate vehicle is critical for the successful in vivo administration of
MGH-CP1. Below are several protocols that have been used to formulate MGH-CP1 for oral
gavage and intraperitoneal injection. It is recommended to prepare the formulation fresh on the
day of use. If precipitation occurs during preparation, gentle warming and/or sonication can be
used to aid dissolution.

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation

This is a commonly used formulation for achieving a clear solution suitable for oral or
intraperitoneal administration.

Materials:

MGH-CP1

DMSO (Dimethyl sulfoxide)

PEG300 (Polyethylene glycol 300)

Tween-80 (Polysorbate 80)
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» Saline (sterile, 0.9% NacCl)
Procedure:

e Prepare a stock solution of MGH-CP1 in DMSO. For example, to achieve a final
concentration of 2.5 mg/mL, a 25 mg/mL stock in DMSO can be prepared.

 In a sterile tube, add the required volume of the MGH-CP1 DMSO stock solution.

o Add PEG300 to the tube. The volumetric ratio of the final solution will be 40% PEG300. Mix
thoroughly until the solution is clear.

o Add Tween-80 to the mixture. The final concentration of Tween-80 will be 5%. Mix until the
solution is clear.

» Finally, add saline to reach the desired final volume. The final solution will contain 10%
DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

Example for 1 mL of 2.5 mg/mL MGH-CP1 solution:

Add 100 pL of a 25 mg/mL MGH-CP1 stock in DMSO.

Add 400 pL of PEG300 and mix.

Add 50 pL of Tween-80 and mix.

Add 450 L of saline and mix.

Protocol 2: DMSO/SBE-$3-CD/Saline Formulation

This formulation utilizes a cyclodextrin to improve the solubility of MGH-CP1.
Materials:

« MGH-CP1

e DMSO

o SBE-B-CD (Sulfobutylether-pB-cyclodextrin)
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» Saline (sterile, 0.9% NacCl)

Procedure:

e Prepare a stock solution of MGH-CP1 in DMSO.

e Prepare a 20% (w/v) solution of SBE-3-CD in saline.

« In a sterile tube, add the required volume of the MGH-CP1 DMSO stock solution (to a final
concentration of 10% DMSO).

e Add the 20% SBE-B-CD in saline solution to reach the final volume (90% of the final

volume).

e Mix thoroughly until a clear solution is obtained. This formulation can achieve a solubility of >
2.5 mg/mL.

Protocol 3: DMSO/Corn Oil Formulation

This formulation is suitable for oral administration.
Materials:

e MGH-CP1

e DMSO

e Corn Qil

Procedure:

e Prepare a stock solution of MGH-CP1 in DMSO.

 |n a sterile tube, add the required volume of the MGH-CP1 DMSO stock solution (to a final
concentration of 10% DMSO).

e Add corn oil to reach the final volume (90% of the final volume).
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e Mix thoroughly until a clear solution is obtained. This formulation can achieve a solubility of >
2.5 mg/mL.

In Vivo Administration

MGH-CP1 has been shown to be orally active and well-tolerated in animal models.

o Administration Routes: Oral gavage and intraperitoneal injection have been successfully
used.

» Dosage: Dosages ranging from 25 mg/kg to 75 mg/kg administered daily have been reported
to be effective and well-tolerated in mice.

o Treatment Duration: Studies have reported treatment durations of up to 2 weeks without
apparent adverse effects on the overall health or body weight of the animals.

Mechanism of Action and Signaling Pathway

MGH-CP1 inhibits the Hippo-YAP signaling pathway by preventing the auto-palmitoylation of
TEAD transcription factors. This modification is essential for the binding of TEADSs to the
transcriptional co-activators YAP and TAZ. By inhibiting this step, MGH-CP1 prevents the
nuclear translocation and transcriptional activity of the YAP/TAZ-TEAD complex, leading to the
downregulation of target genes involved in cell proliferation and survival, such as CTGF and
ANKRD1.
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Caption: MGH-CP1 inhibits TEAD auto-palmitoylation, blocking YAP/TAZ-TEAD complex
formation and downstream signaling.

Experimental Workflow for In Vivo Studies

A typical workflow for an in vivo study using MGH-CP1 is outlined below.
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1. Animal Model Selection
(e.g., Xenograft, GEMM)

2. MGH-CP1 Formulation

(Choose appropriate protocol)

3. Administration
(Oral Gavage or IP Injection)

4. Monitoring
(Tumor volume, body weight, etc.)

5. Endpoint Analysis
(e.g., gPCR, Western Blot, IHC)

6. Data Analysis
& Interpretation

Click to download full resolution via product page
Caption: A generalized workflow for conducting in vivo experiments with MGH-CP1.

Quality Control

Purity: Ensure the purity of the MGH-CP1 compound using methods like HPLC. A purity of
=298% is recommended.

Formulation Clarity: The final formulation for in vivo use should be a clear solution. Any
precipitation indicates poor solubility and the formulation should be adjusted or remade.
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e Vehicle Controls: Always include a vehicle-only control group in your in vivo experiments to
account for any effects of the solvent mixture.

Storage and Stability

e Solid Powder: Store at -20°C for long-term storage (up to 3 years) or at 4°C for short-term
storage (up to 2 years). The product should be stored in a sealed, desiccated environment,
protected from light and moisture.

e In Solvent: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C
for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw

cycles.
Issue Possible Cause Suggested Solution
- Use fresh, high-quality
) solvents.- Re-check and
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sonication may help dissolve
the compound.
- Perform a dose-response
study to determine the optimal
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No in vivo efficacy bioavailability- Incorrect formulation to improve
administration bioavailability.- Ensure proper
administration technique (e.g.,
correct gavage).
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toxicity study to assess the

tolerability of the formulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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